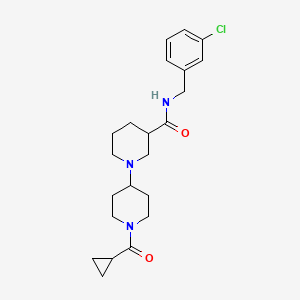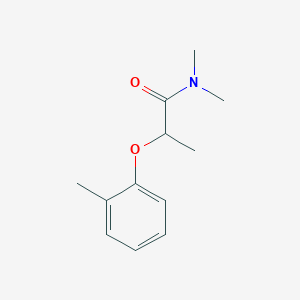![molecular formula C25H22N4O B6025659 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as PPQ and has been studied extensively due to its potential use as a therapeutic agent. PPQ has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. In
作用机制
The exact mechanism of action of PPQ is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. PPQ has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. In addition, PPQ has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
PPQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPQ has also been found to inhibit the replication of viruses by inhibiting the activity of enzymes involved in viral replication. In addition, PPQ has been shown to have antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membranes.
实验室实验的优点和局限性
PPQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are some limitations to using PPQ in lab experiments. For example, it can be toxic at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on PPQ. One area of research is to further investigate its mechanism of action and how it interacts with enzymes involved in DNA replication and transcription. Another area of research is to explore its potential use as a therapeutic agent for treating viral infections, bacterial infections, and cancer. Additionally, future research could focus on developing new derivatives of PPQ with improved biological activity and reduced toxicity.
合成方法
PPQ can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander reaction. The most common method for synthesizing PPQ is the Pfitzinger reaction, which involves the condensation of 4-phenylpiperazine-1-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction results in the formation of PPQ with a yield of approximately 70%.
科学研究应用
PPQ has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. PPQ has also been shown to have antibacterial activity against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, PPQ has been found to exhibit anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)20-6-2-1-3-7-20)22-18-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYURSDEJCSVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6025580.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![methyl 4-{[3-(aminocarbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6025625.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4-phenylbutanamide](/img/structure/B6025631.png)

![tert-butyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6025649.png)


![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)